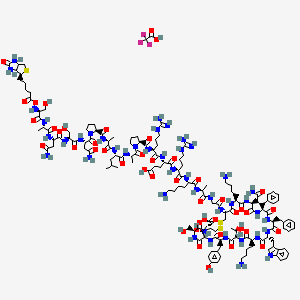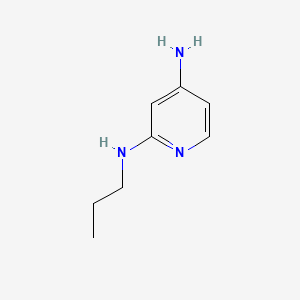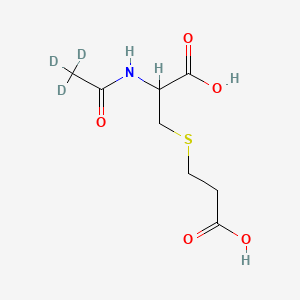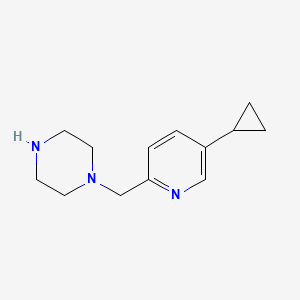![molecular formula C15H13ClO2 B596093 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone CAS No. 1352318-19-4](/img/structure/B596093.png)
1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization The compound 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone and its derivatives are synthesized through various chemical reactions. For instance, the synthesis of 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone is achieved by refluxing 4-chloronaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2. Subsequent reactions lead to the formation of complex compounds, indicating the compound's versatility in forming new molecular structures with potential biological applications (Sherekar et al., 2022).
Platelet Aggregation Inhibition One of the significant biological activities associated with the analogs of this compound is the inhibition of platelet aggregation. The synthesis and in-vitro evaluation of Paeonol and its analogs, including 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone derivatives, have shown promising results in inhibiting platelet aggregation. This activity is crucial in preventing thrombotic diseases (Akamanchi et al., 1999).
Antimicrobial Properties The derivatives of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone have also been explored for their antimicrobial properties. Research indicates that the chlorinated compounds synthesized from this chemical structure possess excellent antimicrobial activities, attributed to the presence of chlorine as a substituent on the main nucleus. This highlights the compound's potential in developing new antimicrobial agents (Dave et al., 2013).
Heterocyclization and Chemical Reactivity The compound and its derivatives exhibit a high degree of chemical reactivity, enabling the synthesis of various heterocyclic compounds. For instance, condensation reactions involving this compound can lead to heterocyclization, resulting in the formation of isoflavones, pyrazoles, and other heterocycles. These reactions and the resulting compounds are of significant interest in medicinal chemistry for drug development (Moskvina et al., 2015).
Structural Characterization and Analysis The structural characterization of the compound and its derivatives is a vital aspect of understanding their chemical and biological properties. Advanced techniques such as X-ray diffraction, mass spectrometry, and NMR spectroscopy are employed to elucidate the detailed molecular structure, facilitating further applications in various scientific fields (Xiao-xue, 2011).
Eigenschaften
IUPAC Name |
1-[3-(4-chloro-2-methoxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10(17)11-4-3-5-12(8-11)14-7-6-13(16)9-15(14)18-2/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMSCZFMFKJYHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718378 |
Source


|
| Record name | 1-(4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone | |
CAS RN |
1352318-19-4 |
Source


|
| Record name | Ethanone, 1-(4′-chloro-2′-methoxy[1,1′-biphenyl]-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

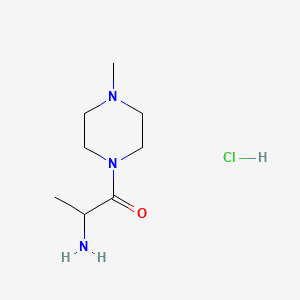
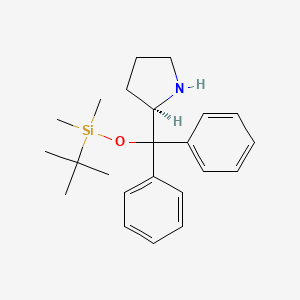
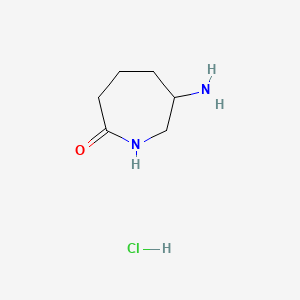
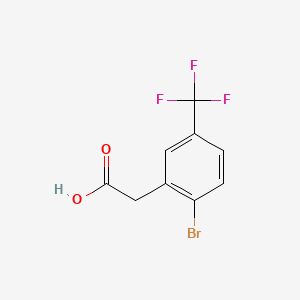
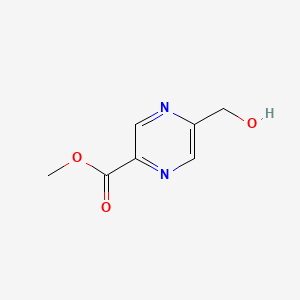
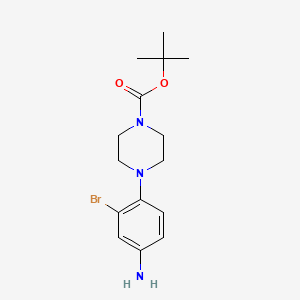
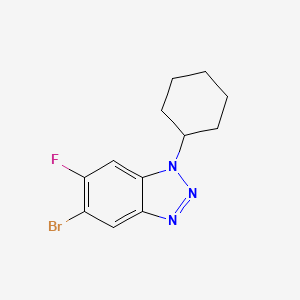
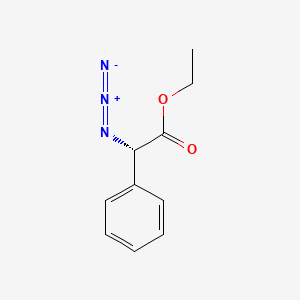
![Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B596022.png)
![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B596023.png)
